5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one
Description
5,5-Dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative featuring a 1,2,4-triazole substituent at the 3-amino position. The compound’s core structure, 5,5-dimethylcyclohex-2-en-1-one, is a β-keto-enone system known for its conformational rigidity and electron-deficient nature, making it a versatile intermediate in organic synthesis .
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-10(2)4-7(3-8(15)5-10)13-9-11-6-12-14-9/h3,6H,4-5H2,1-2H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXYNMYHIFRMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=NC=NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with 1H-1,2,4-triazol-5-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The cyclohexenone and triazole moieties undergo distinct redox transformations:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic conditions) | Oxidized cyclohexenone derivatives | Selective oxidation of the ketone to carboxylic acid under harsh conditions. |
| Reduction | NaBH₄, H₂/Pd-C | Saturated cyclohexanol analogs | Partial reduction of the enone system observed, preserving the triazole ring. |
Reduction of the α,β-unsaturated ketone with NaBH₄ yields allylic alcohols, while catalytic hydrogenation saturates the enone without affecting the triazole.
Nucleophilic Substitution and Addition Reactions
The triazole amino group acts as a nucleophile or directs substitutions:
Key Reactions:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yields: 70–85%) .
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Alkylation : Treatment with methyl iodide under basic conditions produces N-methylated triazoles.
-
Condensation : Forms Schiff bases with aldehydes via the amino group (e.g., benzaldehyde, 60–75% yield).
Example :
Cycloaddition and Conjugated System Reactions
The enone system participates in cycloadditions:
Tautomerism and Its Influence on Reactivity
The 1,2,4-triazole moiety exhibits annular tautomerism, affecting reaction pathways:
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1H- vs. 4H-Tautomers : NMR studies confirm equilibrium between tautomers, with the 1H-form dominating in polar solvents .
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Impact on Reactivity : The 1H-tautomer enhances electrophilic substitution at N1, while the 4H-form favors N4 reactivity .
Comparative Reactivity with Structural Analogues
Reactivity diverges from analogues due to the triazole’s electronic effects:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one have shown effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of triazole derivatives that displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Triazole-containing compounds are increasingly recognized for their anticancer properties. A series of studies have reported that such compounds can induce apoptosis in cancer cells. For example, a derivative of the compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of this compound via a Mannich reaction. The resulting compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a marked increase in cell death compared to controls, suggesting its potential as a therapeutic agent .
Agricultural Applications
Fungicidal Properties
The compound has been investigated for its fungicidal properties against plant pathogens. Triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, making them effective fungicides. Studies have shown that formulations containing similar triazole compounds significantly reduced fungal infections in crops like wheat and rice .
Material Science Applications
Polymer Chemistry
In material science, this compound is being explored as a potential building block for novel polymers. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Research indicates that incorporating triazole units into polymer matrices can enhance their performance under various environmental conditions .
Data Tables
Mechanism of Action
The mechanism by which 5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 3-amino-5,5-dimethylcyclohex-2-en-1-one derivatives. Key structural analogs and their distinguishing features include:
Reactivity and Functionalization
- Electronic Effects: Electron-deficient substituents (e.g., nitro, trifluoromethyl) enhance electrophilicity at the enone carbonyl, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., morpholine, pyrrolidine) stabilize the enolate intermediate, favoring aldol adduct formation .
- Steric Effects: Bulky substituents (e.g., 2-methylphenyl in 5,5-dimethyl-3-(2-methylanilino)cyclohex-2-en-1-one ) reduce reaction rates in sterically demanding transformations, such as cycloadditions.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Commercial Availability and Pricing (Selected Derivatives)
Biological Activity
5,5-Dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various biological activities associated with this compound, supported by data tables and relevant case studies.
The compound can be synthesized through various methods involving the cyclization of triazole derivatives with cyclohexenones. The molecular formula for this compound is , and it has a molecular weight of 206.24 g/mol. The structure includes a cyclohexenone core modified with a triazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 696657-58-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring can chelate metal ions and inhibit enzymes such as cytochrome P450, which are involved in drug metabolism.
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against a range of pathogens by disrupting cellular processes.
- Anticancer Properties : Preliminary research indicates potential anticancer effects through apoptosis induction in cancer cell lines.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. A study evaluated the effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Caspase activation |
Case Studies
A notable study investigated the effects of this compound on Plasmodium falciparum, the causative agent of malaria. The results indicated:
- In Vitro Efficacy : The compound showed an IC50 value of 0.8 µM against chloroquine-resistant strains.
- Toxicity Assessment : Cytotoxicity was evaluated against mammalian cells (HepG2 and Vero), showing low toxicity with CC50 values greater than 100 µM.
Q & A
Q. How do structural modifications (e.g., halogenation or alkylation) impact metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., Cl at triazole C-5) to reduce CYP450-mediated oxidation.
- In vitro metabolic assays : Use liver microsomes (human/rat) with LC-MS to track metabolite formation (e.g., hydroxylated derivatives).
- Pharmacokinetics : Administer radiolabeled analogs (³H or ¹⁴C) to measure bioavailability, half-life, and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
